(S)-2,3,4,5-tetrahydrodipicolinic acid
CAS No.:
Cat. No.: VC1676648
Molecular Formula: C7H9NO4
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO4 |
|---|---|
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | (2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 |
| Standard InChI Key | CXMBCXQHOXUCEO-BYPYZUCNSA-N |
| Isomeric SMILES | C1C[C@H](N=C(C1)C(=O)O)C(=O)O |
| SMILES | C1CC(N=C(C1)C(=O)O)C(=O)O |
| Canonical SMILES | C1CC(N=C(C1)C(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
(S)-2,3,4,5-Tetrahydrodipicolinic acid possesses a defined chemical structure and set of properties that enable its specific biological functions. Understanding these properties is essential for research applications and potential drug development targeting pathways involving this compound.
Molecular Structure and Identification
The compound is characterized by its heterocyclic structure containing a nitrogen atom within a six-membered ring, with two carboxylic acid groups at positions 2 and 6. The molecular formula is C7H9NO4 with a molecular weight of 171.15 g/mol . The specific stereochemistry at the 2-position (S configuration) is critical for its biological activity and recognition by enzymes in the lysine biosynthetic pathway.
Table 1: Chemical Identification Parameters of (S)-2,3,4,5-Tetrahydrodipicolinic Acid
| Parameter | Value |
|---|---|
| IUPAC Name | (2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
| Common Synonyms | L-2,3,4,5-tetrahydrodipicolinic acid, 2,3,4,5-tetrahydrodipicolinate |
| Molecular Formula | C7H9NO4 |
| Molecular Weight | 171.15 g/mol |
| Standard InChI | InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 |
| Standard InChIKey | CXMBCXQHOXUCEO-BYPYZUCNSA-N |
| PubChem CID | 440179 |
| Isomeric SMILES | C1CC@HC(=O)O |
Physical and Chemical Characteristics
The compound belongs to the class of organic compounds known as alpha amino acids and derivatives, specifically categorized under carboxylic acids and derivatives . In its natural state, (S)-2,3,4,5-tetrahydrodipicolinic acid exists as an aliphatic heteromonocyclic compound with distinct acid-base properties. It can function as a conjugate acid of (S)-2,3,4,5-tetrahydrodipicolinate(2-) , highlighting its participation in proton transfer reactions within cellular environments.
The specific stereochemistry at the 2-position confers its biological activity, as enzymes in the lysine biosynthesis pathway are stereoselective. This stereoselectivity is crucial for maintaining the fidelity of amino acid biosynthesis and ensuring the correct configuration of the resulting lysine molecules.
Biochemical Role in Lysine Biosynthesis
(S)-2,3,4,5-Tetrahydrodipicolinic acid occupies a central position in the lysine biosynthetic pathway in many bacteria, representing a crucial intermediate in the production of this essential amino acid.
Position in the Lysine Biosynthetic Pathway
In bacteria such as Escherichia coli, (S)-2,3,4,5-tetrahydrodipicolinic acid functions as an intermediate in the L-lysine biosynthesis I pathway . The compound is produced from dihydrodipicolinic acid through the action of dihydrodipicolinate reductase. This reaction represents a critical step in the conversion of aspartate to lysine, a pathway unique to bacteria and some plants but absent in mammals, who must obtain lysine from their diet.
The lysine biosynthetic pathway begins with aspartate and proceeds through several intermediates before reaching (S)-2,3,4,5-tetrahydrodipicolinic acid. The pathway can be summarized as follows:
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L-aspartate is converted to L-aspartate-4-semialdehyde
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L-aspartate-4-semialdehyde condenses with pyruvate to form dihydrodipicolinate
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Dihydrodipicolinate is reduced to (S)-2,3,4,5-tetrahydrodipicolinic acid
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(S)-2,3,4,5-tetrahydrodipicolinic acid is then further metabolized to eventually form L-lysine
This pathway represents an essential metabolic process in bacteria, as lysine is required for protein synthesis and various cellular functions.
Enzymatic Reactions and Pathway Flux
The formation of (S)-2,3,4,5-tetrahydrodipicolinic acid involves the enzyme dihydrodipicolinate reductase, which catalyzes the NADPH-dependent reduction of dihydrodipicolinic acid . In Mycobacterium tuberculosis, this enzyme is referred to as Mtb-DapB, highlighting its importance in this pathogenic organism .
Following its formation, (S)-2,3,4,5-tetrahydrodipicolinic acid serves as a substrate for tetrahydrodipicolinate succinylase, which catalyzes the reaction: (S)-2,3,4,5-tetrahydrodipicolinate + succinyl-CoA + H2O → N-succinyl-2-amino-6-ketopimelate + coenzyme A . This reaction represents the next step in the biosynthetic pathway toward lysine.
Table 2: Key Enzymatic Reactions Involving (S)-2,3,4,5-Tetrahydrodipicolinic Acid
Significance in Bacterial Metabolism
The significance of (S)-2,3,4,5-tetrahydrodipicolinic acid extends beyond its role as a metabolic intermediate, as it represents a critical junction in bacterial-specific biochemical pathways.
Species-Specific Metabolic Pathways
(S)-2,3,4,5-Tetrahydrodipicolinic acid is particularly important in bacterial species that rely on the diaminopimelate pathway for lysine biosynthesis. This includes numerous pathogenic bacteria such as Escherichia coli and Mycobacterium tuberculosis . The compound's role in these organisms underscores its potential as a target for antimicrobial development, as disrupting lysine biosynthesis would impair bacterial protein synthesis and cellular function.
In Mycobacterium tuberculosis, the enzymes involved in (S)-2,3,4,5-tetrahydrodipicolinic acid metabolism have been identified as potential drug targets. The dihydrodipicolinate synthase (Mtb-DapA) in M. tuberculosis, which catalyzes the reaction preceding the formation of (S)-2,3,4,5-tetrahydrodipicolinic acid, has been recognized as an essential gene for bacterial survival . This highlights the critical nature of this metabolic pathway and its potential vulnerability to therapeutic intervention.
Metabolic Regulation and Control
The biosynthesis and utilization of (S)-2,3,4,5-tetrahydrodipicolinic acid are subject to metabolic regulation, ensuring appropriate flux through the lysine biosynthetic pathway. This regulation is essential for maintaining amino acid homeostasis and supporting protein synthesis under varying environmental conditions. The specific regulatory mechanisms may vary across bacterial species, reflecting adaptations to different ecological niches and metabolic demands.
Research Applications and Therapeutic Relevance
The unique position of (S)-2,3,4,5-tetrahydrodipicolinic acid in bacterial metabolism has made it a subject of interest in antimicrobial research and drug development.
Antimicrobial Drug Development
Research on (S)-2,3,4,5-tetrahydrodipicolinic acid and the enzymes involved in its metabolism has focused on identifying potential inhibitors that could disrupt bacterial lysine biosynthesis. One example is the study of inhibitors targeting Mycobacterium tuberculosis dihydrodipicolinate synthase (Mtb-DapA), which could potentially impair the formation of dihydrodipicolinate and subsequently (S)-2,3,4,5-tetrahydrodipicolinic acid .
Alpha-ketopimelic acid (α-KPA) has been identified as an inhibitor of Mtb-DapA, showing maximum inhibition of 88% and an IC50 of 21 μM in the presence of pyruvate and aspartate-beta-semialdehyde . This inhibition was found to be competitive with pyruvate, suggesting a mechanism of action that directly interferes with the enzyme's catalytic activity. Liquid chromatography-mass spectrometry data showed that the relative abundance peak of the final product, 2,3,4,5-tetrahydrodipicolinate, was decreased by 50% in the presence of this inhibitor .
Structural and Molecular Dynamics Studies
Crystal structures of enzymes involved in (S)-2,3,4,5-tetrahydrodipicolinic acid metabolism have provided valuable insights into potential drug targets. For instance, a 2.4 Å crystal structure of Mtb-rDapA-α-KPA complex revealed the interaction of critical residues at the active site with α-KPA . Additionally, molecular dynamics simulations over 500 ns have been performed to compare the binding of pyruvate and α-KPA to Mtb-DapA, revealing differences in hydrogen bond formation that could inform the design of more effective inhibitors .
Table 3: Inhibition Studies Related to (S)-2,3,4,5-Tetrahydrodipicolinic Acid Biosynthesis
Analytical Methods for Detection and Quantification
Various analytical techniques have been employed to study (S)-2,3,4,5-tetrahydrodipicolinic acid, facilitating research into its metabolism and potential therapeutic applications.
Chromatographic and Spectrometric Techniques
Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) has been utilized to detect and quantify (S)-2,3,4,5-tetrahydrodipicolinic acid in experimental settings . This technique provides high sensitivity and specificity, enabling researchers to monitor changes in the compound's abundance under various experimental conditions, such as in the presence of enzyme inhibitors.
Enzymatic Assays
Coupled enzymatic assays have been developed to study the formation and metabolism of (S)-2,3,4,5-tetrahydrodipicolinic acid. These assays typically involve recombinant enzymes such as dihydrodipicolinate synthase (DapA) and dihydrodipicolinate reductase (DapB), allowing researchers to monitor the conversion of substrates to products in real-time . Such assays are valuable for screening potential inhibitors and understanding the kinetics of enzymatic reactions involved in (S)-2,3,4,5-tetrahydrodipicolinic acid metabolism.
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